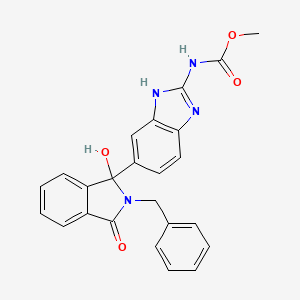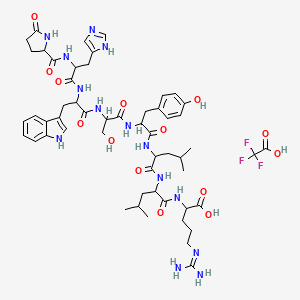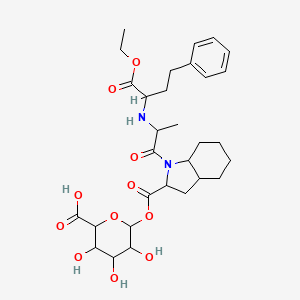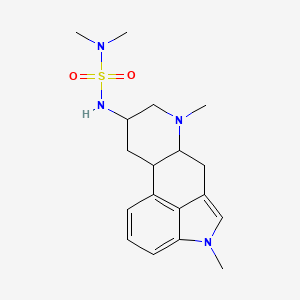
5-Iodo-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-méthyl-1H-pyrazol-4-amine: est un composé organique qui appartient à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence d'un atome d'iode à la position 5, d'un groupe méthyle à la position 1 et d'un groupe amino à la position 4. C'est un solide cristallin blanc qui est faiblement soluble dans l'eau mais soluble dans des solvants organiques comme l'éthanol et le diméthylsulfoxyde .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la 5-iodo-1-méthyl-1H-pyrazol-4-amine implique généralement l'iodation de la 1-méthyl-1H-pyrazol-4-amine. Une méthode courante comprend la réaction de la 1-méthyl-1H-pyrazol-4-amine avec de l'iode en présence d'un oxydant approprié comme le peroxyde d'hydrogène ou l'hypochlorite de sodium. La réaction est généralement réalisée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane à température ambiante .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour la 5-iodo-1-méthyl-1H-pyrazol-4-amine ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions: La 5-iodo-1-méthyl-1H-pyrazol-4-amine peut subir divers types de réactions chimiques, notamment :
Substitution nucléophile: L'atome d'iode peut être remplacé par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction: Le composé peut être réduit pour former des dérivés d'hydrazine correspondants.
Réactifs et conditions courants :
Substitution nucléophile: Réactifs comme l'azoture de sodium, le thiolate de potassium ou l'alcoolate dans des solvants aprotiques polaires (par exemple, DMF, DMSO) à des températures élevées.
Oxydation: Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction: Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants anhydres.
Principaux produits :
Substitution nucléophile: Formation de pyrazoles substitués.
Oxydation: Formation de pyrazoles nitro ou nitroso.
Réduction: Formation de dérivés d'hydrazine.
4. Applications de la recherche scientifique
Chimie: La 5-iodo-1-méthyl-1H-pyrazol-4-amine est utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes. Elle sert de précurseur pour la synthèse des pyrazolo[1,5-a]pyrimidines, qui présentent un intérêt en chimie médicinale .
Biologie et médecine: En recherche biologique, ce composé est utilisé pour étudier les relations structure-activité des dérivés du pyrazole.
Industrie: Le composé est utilisé comme intermédiaire dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 5-iodo-1-méthyl-1H-pyrazol-4-amine dépend de son application spécifique. En chimie médicinale, elle peut agir en se liant à des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, inhibant ainsi leur activité. L'atome d'iode et le groupe amino jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut interagir avec diverses voies biologiques, ce qui peut conduire à des effets thérapeutiques .
Applications De Recherche Scientifique
Chemistry: 5-Iodo-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.
Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The iodine atom and the amino group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
1-Méthyl-1H-pyrazol-4-amine: Ne possède pas l'atome d'iode, ce qui le rend moins réactif dans les réactions de substitution nucléophile.
5-Bromo-1-méthyl-1H-pyrazol-4-amine: Structure similaire mais avec un atome de brome au lieu d'iode, ce qui conduit à une réactivité et une activité biologique différentes.
5-Chloro-1-méthyl-1H-pyrazol-4-amine: Contient un atome de chlore, qui est moins encombrant et moins réactif que l'iode.
Unicité: La 5-iodo-1-méthyl-1H-pyrazol-4-amine est unique en raison de la présence de l'atome d'iode, qui confère une réactivité chimique et des propriétés biologiques distinctes. L'atome d'iode améliore la capacité du composé à participer à des réactions de substitution nucléophile et peut améliorer son affinité de liaison aux cibles biologiques .
Propriétés
Formule moléculaire |
C4H6IN3 |
|---|---|
Poids moléculaire |
223.02 g/mol |
Nom IUPAC |
5-iodo-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C4H6IN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |
Clé InChI |
XLLKMYHFAASDDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)





![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)
